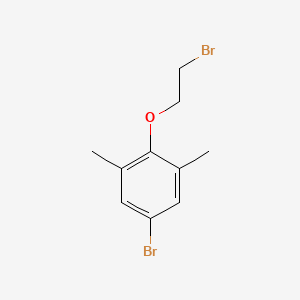

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

Description

Properties

Molecular Formula |

C10H12Br2O |

|---|---|

Molecular Weight |

308.01 g/mol |

IUPAC Name |

5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene |

InChI |

InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3 |

InChI Key |

VWOOQEVTHOLYDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCCBr)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .

Scientific Research Applications

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of brominated aromatic compounds’ effects on biological systems, including their potential as enzyme inhibitors or signaling molecules.

Medicine: Research into the compound’s potential therapeutic applications, such as its use in the development of new drugs or as a precursor to active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with structurally related benzene derivatives (Table 1). Key differences lie in substituent types, positions, and electronic effects.

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Key Observations :

- Reactivity : The 2-bromoethoxy group in the target compound is more reactive toward nucleophilic substitution than the iodine in 5-Bromo-2-iodo-1,3-dimethylbenzene due to steric hindrance from the ethoxy chain .

- Electron Effects: The electron-withdrawing bromine and bromoethoxy groups enhance electrophilic substitution reactivity compared to non-halogenated analogs like m-xylene .

- Solubility : The bromoethoxy group improves solubility in polar organic solvents compared to dichloro- or difluoromethoxy derivatives .

Toxicity and Environmental Impact

Toxicity data (EC₅₀ values) for substituted benzenes from Propsilocerus akamusi larvae studies are summarized below:

Table 2: Toxicity Ranking of Substituted Benzenes (24h EC₅₀)

| Compound | EC₅₀ (mg/L) | Toxicity Class |

|---|---|---|

| p-Chlorophenol | 0.12 | Polar anesthetic |

| Nitrobenzene | 0.45 | Polar anesthetic |

| 1,3-Dimethylbenzene | 2.10 | Non-polar anesthetic |

| Chlorobenzene | 3.80 | Non-polar anesthetic |

| 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene* | Estimated 1.5–2.0 | Non-polar anesthetic (predicted) |

Insights :

- The target compound’s dual bromine substituents likely increase its toxicity compared to non-halogenated analogs (e.g., m-xylene) due to enhanced lipophilicity and membrane disruption .

- Binary mixtures of halogenated benzenes exhibit synergistic toxicity (52.63% of cases), suggesting caution in industrial applications involving mixed halogenated solvents .

Physical Properties :

- Boiling Point : Higher than m-xylene due to increased molecular weight and polarity (~250–300°C estimated).

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions due to the bromoethoxy group.

Biological Activity

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene can be synthesized through various methods involving bromination and etherification processes. The synthesis typically employs brominating agents and may involve the use of potassium carbonate as a catalyst in the etherification of phenolic compounds. The general reaction scheme can be summarized as follows:

Antimicrobial Properties

Research indicates that brominated compounds, including derivatives like 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene, exhibit significant antimicrobial activities. For instance, studies have demonstrated that similar brominated compounds can effectively inhibit the growth of various bacterial strains. The mechanism is often attributed to the disruption of microbial cell membranes due to the lipophilic nature of these compounds.

Insecticidal Activity

A notable study highlighted the larvicidal effects of related brominated compounds against Aedes aegypti, a vector for dengue fever. The compound 1-(2-bromoethoxy)-2-phenylbenzene showed a 100% mortality rate in larvae after 24 hours of exposure . This suggests that 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene may possess similar insecticidal properties, warranting further investigation in this area.

Case Study: Larvicidal Activity

In a controlled laboratory setting, researchers evaluated the larvicidal efficacy of various brominated compounds against Aedes aegypti. The results indicated that compounds with similar structural features to 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exhibited potent activity. The study utilized a concentration gradient to determine effective doses and established a clear relationship between bromination and increased toxicity to mosquito larvae.

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene | 50 | 100 |

| 1-(2-bromoethoxy)-2-phenylbenzene | 50 | 100 |

| Control (non-brominated) | - | 0 |

Anti-inflammatory Activity

Another aspect of biological activity involves anti-inflammatory properties. Compounds with similar structures have shown potential in reducing inflammation in various models. For example, studies on benzimidazole derivatives have indicated that modifications involving brominated groups can enhance anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.